molecular formula C16H16N8O17 B13733004 L-Canaline dipicrate crystalline CAS No. 39665-21-9

L-Canaline dipicrate crystalline

Cat. No.: B13733004
CAS No.: 39665-21-9
M. Wt: 592.3 g/mol
InChI Key: PHHPPJZEEWPEPW-VYFHOAEYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Canaline dipicrate can be synthesized through the reaction of L-canavanine with barium hydroxide under refluxing conditions. The reaction involves heating D,L-canavanine sulfate with 25% barium hydroxide for 48 hours. The excess barium hydroxide is then removed by adding ammonium carbonate and filtering the resulting barium carbonate. The reaction mixture is evaporated to dryness to remove excess ammonia and redissolved in boiling water containing two mole equivalents of picric acid. The solution is allowed to cool, resulting in the formation of crystalline L-canaline dipicrate .

Industrial Production Methods

Industrial production methods for L-canaline dipicrate are not well-documented, likely due to its primary use in research settings. the synthesis process described above can be scaled up for larger production if needed.

Chemical Reactions Analysis

Types of Reactions

L-Canaline dipicrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert L-canaline dipicrate into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of L-canaline dipicrate include barium hydroxide, ammonium carbonate, and picric acid. The reactions typically occur under refluxing conditions, with heating and subsequent cooling to facilitate crystallization.

Major Products Formed

The major products formed from the reactions of L-canaline dipicrate depend on the specific reaction conditions. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions produce reduced forms of the compound.

Scientific Research Applications

L-Canaline dipicrate has several scientific research applications, including:

    Chemistry: It is used as a reagent in chemical synthesis and analysis due to its unique reactivity.

    Biology: The compound is studied for its potential biological effects, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore the potential therapeutic applications of L-canaline dipicrate, particularly in the treatment of certain diseases.

Mechanism of Action

The mechanism of action of L-canaline dipicrate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of ornithine aminotransferase, an enzyme involved in amino acid metabolism. By inhibiting this enzyme, L-canaline dipicrate disrupts the normal metabolic processes, leading to various biological effects .

Comparison with Similar Compounds

L-Canaline dipicrate is structurally similar to other amino acid analogs, such as L-canavanine and L-cycloserine. it is unique in its specific reactivity and potential applications. Similar compounds include:

Properties

CAS No.

39665-21-9

Molecular Formula

C16H16N8O17

Molecular Weight

592.3 g/mol

IUPAC Name

(2S)-2-amino-4-aminooxybutanoic acid;2,4,6-trinitrophenol

InChI

InChI=1S/2C6H3N3O7.C4H10N2O3/c2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;5-3(4(7)8)1-2-9-6/h2*1-2,10H;3H,1-2,5-6H2,(H,7,8)/t;;3-/m..0/s1

InChI Key

PHHPPJZEEWPEPW-VYFHOAEYSA-N

Isomeric SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C(CON)[C@@H](C(=O)O)N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C(CON)C(C(=O)O)N

Origin of Product

United States

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